3-(4-Bromophenyl)prop-2-yn-1-ol
Overview
Description
3-(4-Bromophenyl)prop-2-yn-1-ol: is an organic compound with the molecular formula C9H7BrO . It is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a propynyl group with a hydroxyl group at the terminal position. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Bromophenyl)prop-2-yn-1-ol typically involves the coupling of 4-bromobenzyl bromide with propargyl alcohol. The reaction is catalyzed by palladium and copper catalysts in the presence of a base such as triethylamine. The reaction is carried out in a solvent like dimethylformamide at room temperature for several hours .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product.
Chemical Reactions Analysis
Types of Reactions: 3-(4-Bromophenyl)prop-2-yn-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The triple bond can be reduced to a double or single bond using hydrogenation reactions.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as sodium azide or thiols in the presence of a base.
Major Products Formed:
Oxidation: 3-(4-Bromophenyl)prop-2-ynal or 3-(4-Bromophenyl)prop-2-ynoic acid.
Reduction: 3-(4-Bromophenyl)prop-2-en-1-ol or 3-(4-Bromophenyl)propan-1-ol.
Substitution: Compounds like 3-(4-Azidophenyl)prop-2-yn-1-ol or 3-(4-Mercaptophenyl)prop-2-yn-1-ol.
Scientific Research Applications
Chemistry: 3-(4-Bromophenyl)prop-2-yn-1-ol is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the effects of brominated phenyl groups on biological systems. It can be used in the synthesis of bioactive molecules for drug discovery .
Industry: In the industrial sector, this compound is used in the manufacture of specialty chemicals and materials. Its unique reactivity makes it valuable in the production of polymers and advanced materials .
Mechanism of Action
The mechanism of action of 3-(4-Bromophenyl)prop-2-yn-1-ol involves its interaction with various molecular targets. The bromine atom and the propynyl group contribute to its reactivity, allowing it to participate in electrophilic and nucleophilic reactions. The hydroxyl group can form hydrogen bonds, influencing the compound’s binding affinity to biological targets .
Comparison with Similar Compounds
- 3-(3-Bromophenyl)prop-2-yn-1-ol
- 3-(2-Bromophenyl)prop-2-yn-1-ol
- 1-(4-Bromophenyl)prop-2-yn-1-ol
Comparison:
- 3-(4-Bromophenyl)prop-2-yn-1-ol is unique due to the position of the bromine atom on the phenyl ring, which influences its reactivity and interaction with other molecules.
- 3-(3-Bromophenyl)prop-2-yn-1-ol has the bromine atom at the meta position, affecting its electronic properties and reactivity.
- 3-(2-Bromophenyl)prop-2-yn-1-ol has the bromine atom at the ortho position, which can lead to steric hindrance in certain reactions.
- 1-(4-Bromophenyl)prop-2-yn-1-ol differs in the position of the hydroxyl group, which can influence its hydrogen bonding and reactivity .
Properties
IUPAC Name |
3-(4-bromophenyl)prop-2-yn-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO/c10-9-5-3-8(4-6-9)2-1-7-11/h3-6,11H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXVUZDYGEDBOHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#CCO)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00398757 | |
Record name | 3-(4-bromophenyl)prop-2-yn-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00398757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37614-58-7 | |
Record name | 3-(4-bromophenyl)prop-2-yn-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00398757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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